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Introduction
Lomedeucitinib (BMS-986322) is an investigational small molecule drug that acts as a

selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1]

By targeting TYK2, Lomedeucitinib modulates the signaling of key cytokines implicated in the

pathogenesis of various immune-mediated inflammatory diseases, most notably psoriasis.[2]

This technical guide provides a comprehensive overview of Lomedeucitinib, including its

chemical identity, mechanism of action, relevant signaling pathways, and available clinical data,

to support ongoing research and development efforts in the field.

Chemical Identity
IUPAC Name: 4-{[3-(methylsulfonyl)pyridin-2-yl]amino}-6-[((2R)-spiro[2.2]pentane-2-

carbonyl)amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide[1][3]
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Identifier Value

Compound Name Lomedeucitinib

Synonyms BMS-986322

CAS Number 2328068-29-5

Molecular Formula C₁₈H₁₇D₃N₆O₄S

Molecular Weight 419.47 g/mol

Mechanism of Action
Lomedeucitinib is a potent and selective inhibitor of TYK2, a non-receptor tyrosine kinase that

plays a crucial role in the signaling pathways of several pro-inflammatory cytokines.[2]

Specifically, TYK2 is associated with the receptors for interleukin-12 (IL-12), interleukin-23 (IL-

23), and Type I interferons (IFNs).[4][5] Upon cytokine binding to their respective receptors,

TYK2 is activated, leading to the phosphorylation and activation of downstream Signal

Transducer and Activator of Transcription (STAT) proteins. These activated STATs then

translocate to the nucleus and regulate the transcription of genes involved in inflammation and

immune responses.

By inhibiting TYK2, Lomedeucitinib effectively blocks this signaling cascade, thereby reducing

the pathological effects of cytokines like IL-12 and IL-23, which are known to be central drivers

in the pathogenesis of psoriasis.[6][7] This targeted inhibition of the IL-23/Th17 axis is a key

mechanism underlying the therapeutic potential of Lomedeucitinib.

Signaling Pathway
The TYK2 signaling pathway is integral to the inflammatory processes in psoriasis. The

diagram below illustrates the key components of this pathway and the point of intervention for

Lomede-ucitinib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11313207/
https://www.explorationpub.com/Journals/ei/Article/100381
https://www.mdpi.com/2077-0383/13/11/3091
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://www.dovepress.com/tyk2-in-immune-responses-and-treatment-of-psoriasis-peer-reviewed-fulltext-article-JIR
https://www.researchgate.net/figure/TYK2-signaling-in-the-IL-23-Th-17-axis-is-important-for-sustaining-psoriasis-17-19-C_fig2_354893371
https://www.benchchem.com/product/b12381395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Intracellular Space

Nucleus

IL-12

IL-12R

IL-23

IL-23R

TYK2

JAK2

STAT
 P

 P

pSTAT Pro-inflammatory
Gene Transcription

Lomedeucitinib
(BMS-986322)  Inhibition

Click to download full resolution via product page

Caption: TYK2 Signaling Pathway in Psoriasis and Lomedeucitinib's Point of Intervention.

Experimental Protocols
Biochemical TYK2 Inhibition Assay (Representative
Protocol)
This protocol describes a common method for assessing the inhibitory activity of compounds

like Lomedeucitinib against the TYK2 enzyme.

Objective: To determine the in vitro potency of Lomedeucitinib in inhibiting TYK2 kinase

activity.

Materials:
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Recombinant human TYK2 enzyme

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

ATP

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

Lomedeucitinib (BMS-986322)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Procedure:

Prepare serial dilutions of Lomedeucitinib in DMSO and then dilute in kinase buffer.

Add a fixed amount of TYK2 enzyme to each well of a 384-well plate.

Add the diluted Lomedeucitinib or vehicle control to the wells.

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a luminescence-based

detection reagent according to the manufacturer's instructions.

Calculate the percentage of inhibition for each Lomedeucitinib concentration and determine

the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for TYK2 Signaling Inhibition
(Representative Protocol)
This protocol outlines a method to evaluate the ability of Lomedeucitinib to inhibit TYK2-

mediated signaling in a cellular context.
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Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by

Lomedeucitinib in a relevant cell line.

Materials:

Human cell line expressing the target cytokine receptors (e.g., NK-92 cells for IL-12

signaling)

Cell culture medium

Recombinant human cytokine (e.g., IL-12)

Lomedeucitinib (BMS-986322)

Fixation and permeabilization buffers

Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT4)

Flow cytometer

Procedure:

Culture the cells to the desired density.

Pre-incubate the cells with serial dilutions of Lomedeucitinib or vehicle control for a

specified time (e.g., 1-2 hours).

Stimulate the cells with the cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes) to

induce STAT phosphorylation.

Fix and permeabilize the cells.

Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

Analyze the cells by flow cytometry to quantify the levels of phosphorylated STAT.

Determine the IC₅₀ value of Lomedeucitinib for the inhibition of STAT phosphorylation.
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Clinical Development and Efficacy
Lomedeucitinib is currently in clinical development for the treatment of moderate-to-severe

plaque psoriasis. A key Phase 2 clinical trial (NCT05730725) has been conducted to evaluate

its efficacy and safety.[8][9] While specific results for Lomedeucitinib from this trial are

pending public release, data from studies of other selective TYK2 inhibitors provide an

indication of the potential efficacy.

For instance, the related TYK2 inhibitor deucravacitinib has demonstrated significant clinical

benefit in patients with moderate-to-severe psoriasis. In a Phase 2 trial, deucravacitinib

treatment led to substantial improvements in the Psoriasis Area and Severity Index (PASI)

scores.

Illustrative Clinical Trial Workflow:
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Caption: A Generalized Workflow for a Phase 2 Clinical Trial of Lomedeucitinib in Psoriasis.

Pharmacokinetics
Specific pharmacokinetic data for Lomedeucitinib from dedicated human studies are not yet

fully published. However, a Phase 1 clinical trial (NCT06088264) has been completed to

evaluate the pharmacokinetics, metabolism, and excretion of [14C]-labeled BMS-986322 in

healthy adult male participants.[9] Generally, small molecule tyrosine kinase inhibitors are orally

bioavailable and undergo metabolism primarily through the cytochrome P450 system. Further

details on the absorption, distribution, metabolism, and excretion (ADME) profile of
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Lomedeucitinib will be critical for dose selection and understanding potential drug-drug

interactions.

Conclusion
Lomedeucitinib (BMS-986322) is a promising, selective TYK2 inhibitor with a well-defined

mechanism of action that targets a key signaling pathway in the pathophysiology of psoriasis

and other immune-mediated diseases. Its oral route of administration offers a potential

advantage for patient convenience. As more data from ongoing clinical trials become available,

a clearer picture of its efficacy, safety, and overall therapeutic potential will emerge, paving the

way for a new treatment option for patients with debilitating inflammatory conditions.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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